molecular formula C8H12O B2739197 Bicyclo[4.1.0]heptane-3-carbaldehyde CAS No. 1383823-47-9

Bicyclo[4.1.0]heptane-3-carbaldehyde

Cat. No. B2739197
CAS RN: 1383823-47-9
M. Wt: 124.183
InChI Key: POCVPBVIDMXXGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Bicyclo[4.1.0]heptane, also known as Norcarane, is synthesized using the Simmons–Smith reaction, by the action of diiodomethane and a zinc-copper couple on cyclohexene in diethyl ether . A study has shown that Bicyclo[4.1.0]heptenes, which are readily accessible molecules via the transition metal-catalyzed cycloisomerization of 1,6-enynes, have served as useful building blocks in organic synthesis .


Molecular Structure Analysis

The molecular structure of Bicyclo[4.1.0]heptane-3-carbaldehyde can be viewed using a 3D model . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .


Chemical Reactions Analysis

Bicyclo[4.1.0]heptanes can undergo a variety of transformations. Studies have revealed the reaction patterns of bicyclo[4.1.0]heptenes which include thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions, that can proceed both with and without opening of the cyclopropyl ring .


Physical And Chemical Properties Analysis

Bicyclo[4.1.0]heptane, also known as Norcarane, is a colorless liquid . It has a molecular weight of 96.1702 g/mol . More specific physical and chemical properties of Bicyclo[4.1.0]heptane-3-carbaldehyde are not available in the search results.

Scientific Research Applications

Synthesis of Bicyclo Hexanes

Bicyclo[4.1.0]heptane-3-carbaldehyde can be used in the synthesis of bicyclo hexanes . This process involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Building Blocks for Medicinal Chemistry

The compound can serve as an important building block for medicinal chemistry . The synthesis process yields a broad range of cyclopropene and cyclopropylaniline derivatives .

Versatile Synthetic Platform

Bicyclo[4.1.0]heptane-3-carbaldehyde forms a versatile synthetic platform . It can undergo a variety of ring-opening reactions, and the double bond within the skeleton can afford the kinetic opportunity to initiate the ring-opening via a coordination to a metal species .

Production of New Compounds

The chemistry of Bicyclo[4.1.0]heptane-3-carbaldehyde can be used to produce a variety of new compounds such as 2,4-pentadienals, 3-methylene-4-vinylcyclohex-1-enes, bicyclo[3.2.2]nonadienes, 1,6,7,9a-tetrahydrocyclohepta[c]pyrans and -pyridines, hexahydroisoquinolines, 4-oxa-6-azatricyclo[3.3.0.0 2,8]octanes, and heterotricyclo[3.3.1.0 2,8]nonanes .

Transition Metal-Catalyzed Cycloisomerization

Bicyclo[4.1.0]heptane-3-carbaldehyde can be easily obtained by transition metal-catalyzed cycloisomerization of 1,6-enynes, typically by using Pt (II) and Au (I) as the catalysts .

Enantioselective Syntheses

In recent years, a limited number of enantioselective syntheses of Bicyclo[4.1.0]heptane-3-carbaldehyde have also been reported .

properties

IUPAC Name

bicyclo[4.1.0]heptane-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-5-6-1-2-7-4-8(7)3-6/h5-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCVPBVIDMXXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2CC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[4.1.0]heptane-3-carbaldehyde

CAS RN

1383823-47-9
Record name bicyclo[4.1.0]heptane-3-carbaldehyde
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